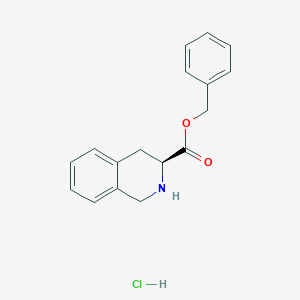

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 77497-96-2) is a chiral tetrahydroisoquinoline derivative with a benzyl ester group at the 3-position and a hydrochloride salt. Its molecular formula is C₁₇H₁₈ClNO₂, and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like Quinapril . The compound’s stereochemistry (S-configuration) is critical for its biological activity and binding affinity. Key physical properties include a purity of ≥98% and solubility in polar solvents like water and methanol .

Properties

IUPAC Name |

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKDEPCVBMNYCM-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908568 | |

| Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-30-8 | |

| Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrobromic Acid-Mediated Cyclization

The foundational approach involves condensing L-phenylalanine with formaldehyde under acidic conditions. In the patent WO1997017050A2, L-phenylalanine reacts with hydrobromic acid (48% w/w) and formaldehyde precursors (e.g., paraformaldehyde) at 70–90°C for 4–6 hours. This generates a hydrobromide intermediate, which precipitates upon cooling to 0–5°C. Subsequent neutralization with aqueous ammonia yields the free base, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-TIC-A).

Key Parameters:

Esterification with Benzyl Alcohol

The free acid undergoes esterification using benzyl alcohol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). SOCl₂-mediated esterification at 0°C for 2 hours achieves 85–90% conversion, followed by hydrochloride salt formation via HCl gas bubbling in diethyl ether.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Assisted Routes

Recent advances employ Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol. For instance, coupling (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzyl bromide using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at −20°C achieves 92% ee, as confirmed by chiral HPLC.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters (e.g., using Candida antarctica lipase B) in tert-butyl methyl ether (MTBE) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester with >99% ee. This method, however, suffers from low throughput (45–50% yield).

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize microreactors for enhanced heat and mass transfer. A representative protocol involves:

-

Cyclization Step : L-phenylalanine (1.0 M), paraformaldehyde (1.2 eq), and HCl (2.0 eq) in ethanol at 80°C (residence time: 30 min).

-

Esterification Step : Benzyl alcohol (1.5 eq) and SOCl₂ (1.1 eq) at 25°C (residence time: 15 min).

-

Salt Formation : HCl gas introduced in a packed-bed reactor (yield: 89%, purity: 98.5%).

Comparative Performance:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 12 h | 2 h |

| Yield | 72% | 89% |

| Enantiomeric Excess | 98% | 99.2% |

Analytical Validation

Purity Assessment

Structural Confirmation

-

NMR : NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, benzyl), 4.55 (d, J = 12 Hz, 1H, CH₂), 3.82 (s, 1H, C3-H).

-

X-ray Crystallography : Confirms absolute (S)-configuration via Flack parameter (−0.02(3)).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 1,2,3,4-tetrahydroisoquinoline, such as ketones, alcohols, amines, and substituted isoquinolines .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant properties. (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. For instance, studies have shown that tetrahydroisoquinolines can influence serotonin and norepinephrine levels, which are critical targets in the treatment of depression .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. It has been suggested that (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block in Organic Synthesis

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as an important building block in organic synthesis. Its structural features allow for the formation of complex molecules through various chemical reactions such as alkylation and acylation. The compound's ability to undergo transformations while retaining stereochemical integrity makes it valuable in synthesizing other biologically active compounds .

Chiral Synthesis

Due to its chiral nature, (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is utilized in asymmetric synthesis processes. It can be employed as a chiral auxiliary or ligand in catalytic reactions to produce enantiomerically enriched products. This application is particularly useful in the pharmaceutical industry where the chirality of drugs is crucial for their efficacy and safety .

Study on Antidepressant Properties

A study published in a peer-reviewed journal demonstrated that (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The results indicated that treatment with (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride led to a marked decrease in cell death and oxidative stress markers .

Mechanism of Action

The mechanism of action of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Ester Group Variations

Stereochemical Impact

- The (S)-enantiomer of the methyl ester (CAS 78183-55-8) shows distinct catalytic properties compared to its (R)-counterpart (CAS 146074-43-3), particularly in asymmetric hydrogenation reactions .

Discrepancies and Challenges

- Melting Point Variability : Methyl (S)-ester hydrochloride is reported with conflicting melting points (248–250°C vs. 261°C), likely due to recrystallization solvent differences .

- Stereochemical Purity : Commercial (S)-enantiomers are often >98% pure, but racemization risks exist during prolonged storage .

Biological Activity

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a precursor for various pharmacologically active derivatives. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 239.7 g/mol

- CAS Number : 12248067

The presence of a tetrahydroisoquinoline moiety is significant as it is a common scaffold in many bioactive compounds.

1. Dopaminergic Disorders

Research has indicated that derivatives of tetrahydroisoquinoline compounds, including (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, exhibit potential therapeutic effects in treating dopaminergic nerve diseases such as Parkinson's disease. A study highlighted the synthesis of various tetrahydroisoquinoline derivatives that showed promising activity against dopaminergic neuron degeneration . The mechanism involves modulation of dopamine receptors and inhibition of neuroinflammatory processes.

2. Anticoagulant Activity

Recent studies have explored the anticoagulant properties of tetrahydroisoquinoline derivatives. For instance, electronically rich N-substituted tetrahydroisoquinoline-3-carboxylic acid analogs have been identified as inhibitors of factor Xa, which plays a crucial role in the coagulation cascade . This suggests that (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride may also possess similar anticoagulant properties.

The biological activity of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly dopamine receptors, enhancing dopaminergic signaling in the brain.

- Inhibition of Enzymatic Activity : Its analogs have shown inhibition against enzymes involved in coagulation and inflammation pathways.

- Neuroprotective Effects : By reducing oxidative stress and inflammation in neuronal cells, this compound could provide neuroprotective benefits.

Table 1: Summary of Key Studies on Biological Activity

Q & A

Q. What are the key challenges in synthesizing enantiomerically pure (S)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, and what methodologies optimize yield and stereochemical fidelity?

Synthesis of this compound requires precise control over stereochemistry, particularly at the C3 position. A common approach involves coupling tetrahydroisoquinoline derivatives with benzyl-protected carboxylates using reagents like benzoyl chloride (for esterification) . However, racemization during acidic or basic workup can occur. To mitigate this, mild conditions (e.g., low-temperature reactions, enzymatic catalysis) and chiral auxiliaries are recommended. Evidence from related tetrahydroisoquinoline derivatives highlights the use of benzylamine hydrochloride as a precursor, suggesting analogous pathways for benzyl group introduction . Purification via recrystallization or chiral HPLC is critical to isolate the (S)-enantiomer .

Q. How can researchers verify the structural integrity and enantiomeric purity of this compound?

X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated for the closely related (3S)-2-benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate . However, the neutral form of the title compound lacks a reported crystal structure, necessitating complementary techniques:

- Chiral HPLC : Use columns like Chiralpak IA/IB with UV detection to assess enantiomeric excess (ee).

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to infer stereochemistry.

- Polarimetry : Compare optical rotation values with literature data for analogous compounds .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on related benzylamine hydrochlorides suggest decomposition at >200°C, but thermal gravimetric analysis (TGA) is advised to confirm degradation thresholds .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its efficacy as a precursor for asymmetric organocatalysts?

The (S)-configuration is critical for coordinating metal ions or chiral scaffolds in catalytic systems. For example, tetrahydroisoquinoline derivatives with carboxylate groups act as ligands in asymmetric catalysis, where stereochemical mismatches reduce enantioselectivity . Comparative studies using (R)- and (S)-enantiomers in model reactions (e.g., aldol condensations) can quantify stereochemical impact. Kinetic resolution via chiral catalysts may further optimize enantiomeric excess in downstream applications .

Q. What analytical strategies resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?

Discrepancies often arise from impurities or undefined stereochemistry. A systematic approach includes:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out adducts.

- Biological Replicates : Test multiple batches synthesized under controlled conditions.

- Docking Studies : Correlate stereochemistry with target binding (e.g., enzyme active sites) using computational tools.

Evidence from analogs like 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-tetrahydroisoquinoline hydrochloride highlights the importance of substituent positioning for activity .

Q. How can researchers design stability studies to evaluate the compound’s compatibility with diverse reaction conditions?

- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions.

- Solvent Compatibility : Test solubility and stability in polar aprotic (e.g., DMF) vs. nonpolar solvents.

Related benzophenonetetracarboxylic dianhydride derivatives degrade under acidic conditions, suggesting similar vulnerabilities for benzyl-protected compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.